molecular formula C17H19N3O3S B5713448 1,3-dimethyl-2-oxo-N-(2-phenylethyl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide

1,3-dimethyl-2-oxo-N-(2-phenylethyl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide

Cat. No. B5713448
M. Wt: 345.4 g/mol
InChI Key: GPHAMDBKSWUEPZ-UHFFFAOYSA-N
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Description

1,3-dimethyl-2-oxo-N-(2-phenylethyl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as DMBS and is a sulfonamide derivative of benzimidazole. DMBS has been found to exhibit various bioactive properties, which make it a promising candidate for use in pharmaceuticals, agrochemicals, and other industrial applications.

Mechanism of Action

The mechanism of action of DMBS is not fully understood. However, it is believed that DMBS exerts its bioactive properties by inhibiting various enzymes and proteins in the body. For example, DMBS has been found to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. DMBS has also been found to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
Biochemical and physiological effects:
DMBS has been found to exhibit various biochemical and physiological effects. For example, DMBS has been found to reduce inflammation by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). DMBS has also been found to induce apoptosis (programmed cell death) in cancer cells. In addition, DMBS has been found to inhibit the replication of viruses such as HIV and herpes simplex virus.

Advantages and Limitations for Lab Experiments

DMBS has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and can be purified using standard techniques. DMBS also exhibits a wide range of bioactive properties, which makes it a versatile compound for use in various fields. However, DMBS has some limitations for use in lab experiments. It is a sulfonamide derivative, which can lead to potential toxicity issues. In addition, DMBS has not been extensively studied in vivo, which limits its potential applications in medicine.

Future Directions

There are several future directions for the study of DMBS. One potential direction is the development of novel DMBS derivatives with improved bioactive properties. Another direction is the study of the pharmacokinetics and pharmacodynamics of DMBS in vivo, which would provide valuable information for its potential use in medicine. Furthermore, the development of new synthetic methods for DMBS could lead to more efficient and cost-effective production of this compound. Finally, the study of DMBS in combination with other compounds could lead to the development of new therapeutic strategies for various diseases.

Synthesis Methods

The synthesis of DMBS involves the reaction of 2-phenylethylamine with 2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of DMBS, which can be purified using various techniques such as recrystallization or column chromatography.

Scientific Research Applications

DMBS has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, DMBS has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. DMBS has also been found to be effective in treating diseases such as Alzheimer's and Parkinson's. In agriculture, DMBS has been found to exhibit herbicidal and insecticidal activities. DMBS has also been used in the development of materials such as polymers and dyes.

properties

IUPAC Name

1,3-dimethyl-2-oxo-N-(2-phenylethyl)benzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-19-15-9-8-14(12-16(15)20(2)17(19)21)24(22,23)18-11-10-13-6-4-3-5-7-13/h3-9,12,18H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHAMDBKSWUEPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-2-oxo-N-(2-phenylethyl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide

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